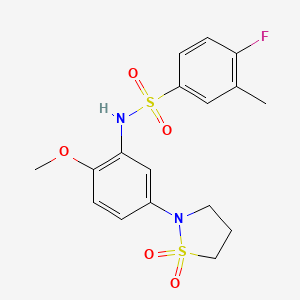
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19FN2O5S2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents
Aminothiazole-paeonol derivatives exhibit high anticancer potential, particularly against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). The study synthesizes novel compounds and evaluates their anticancer effects, revealing some derivatives with potent inhibitory activity superior to 5-fluorouracil, especially against AGS and HT-29 cell lines. This suggests these derivatives could be promising lead compounds for developing anticancer agents targeting gastrointestinal adenocarcinomas (Chia-Ying Tsai et al., 2016).
Cyclooxygenase-2 Inhibition and Potential Therapeutic Applications
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives focuses on their ability to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is beneficial for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. Introduction of a fluorine atom increased COX-2 potency and selectivity, highlighting the therapeutic potential of these compounds in inflammatory diseases (Hiromasa Hashimoto et al., 2002).
Metallophthalocyanines for Photodynamic Therapy
Novel metallophthalocyanines synthesized for photodynamic therapy applications demonstrate significant electrochemical and spectroelectrochemical properties. These compounds, characterized by UV-Vis, IR, NMR, and MS data, show promising redox behaviors and potential for treating cancer through light-induced therapy, offering new avenues for medical research (H. Kantekin et al., 2015).
Piperidine Derivatives for Corrosion Inhibition
Piperidine derivatives are explored for their corrosion inhibition properties on iron, combining quantum chemical calculations and molecular dynamics simulations. These compounds exhibit potential for protecting metal surfaces, indicating their utility in materials science and engineering applications (S. Kaya et al., 2016).
Oxazolidinones as Antimicrobial Agents
Oxazolidinones, a class of antimicrobial agents, inhibit bacterial protein synthesis through a unique mechanism. Novel analogs demonstrate broad-spectrum antibacterial activity against clinically important pathogens, including strains resistant to conventional antibiotics. These findings underscore the potential of oxazolidinones in treating infectious diseases (G. Zurenko et al., 1996).
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S2/c1-12-10-14(5-6-15(12)18)27(23,24)19-16-11-13(4-7-17(16)25-2)20-8-3-9-26(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQLPFZVTJWLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2591329.png)

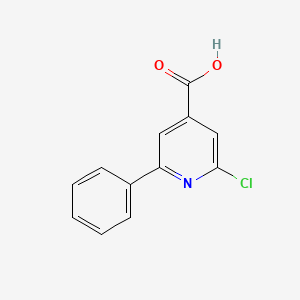

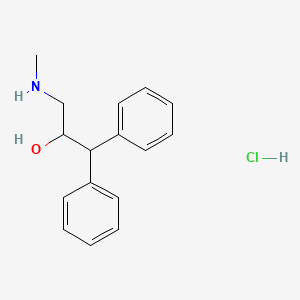
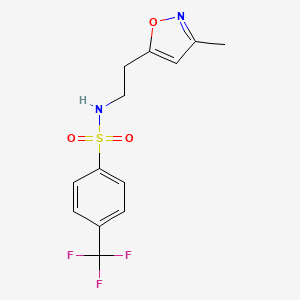

![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)
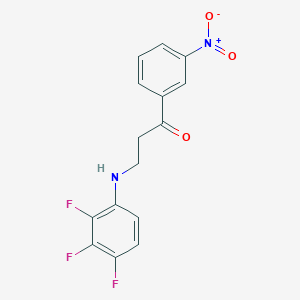

![3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2591346.png)
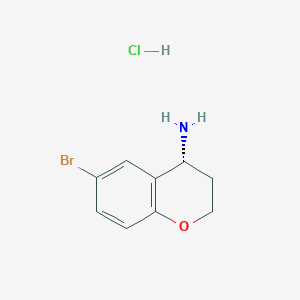
![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)
![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2591350.png)